Tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate

Purity Quality Control Chemical Procurement

Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate is a synthetic isoxazole-containing biphenyl derivative featuring a tert-butyl carbamate (Boc) protecting group. The compound incorporates a 4'-fluoro substituent on the terminal phenyl ring of the biphenyl system, conferring distinct electronic and physicochemical properties relative to non-halogenated or differently substituted analogs.

Molecular Formula C21H21FN2O3
Molecular Weight 368.408
CAS No. 1065075-48-0
Cat. No. B2661417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate
CAS1065075-48-0
Molecular FormulaC21H21FN2O3
Molecular Weight368.408
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H21FN2O3/c1-21(2,3)26-20(25)23-13-18-12-19(24-27-18)16-6-4-14(5-7-16)15-8-10-17(22)11-9-15/h4-12H,13H2,1-3H3,(H,23,25)
InChIKeyROGGQEFKECSLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate (CAS 1065075-48-0): Structural Profile and Procurement Baseline


Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate is a synthetic isoxazole-containing biphenyl derivative featuring a tert-butyl carbamate (Boc) protecting group. The compound incorporates a 4'-fluoro substituent on the terminal phenyl ring of the biphenyl system, conferring distinct electronic and physicochemical properties relative to non-halogenated or differently substituted analogs . As a protected amine intermediate, it is primarily utilized in medicinal chemistry research for the construction of more complex pharmacologically active molecules, particularly within the isoxazole-biphenyl chemotype that has demonstrated activity against immune checkpoint and kinase targets .

Why Generic Substitution Fails for Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate


In-class isoxazole-biphenyl carbamates cannot be substituted interchangeably because subtle structural variations—particularly the position and identity of halogen substituents and the nature of the amine protecting group—profoundly alter lipophilicity, metabolic stability, and target-binding affinity. Structure-activity relationship (SAR) studies on the isoxazole-biphenyl scaffold have demonstrated that even a single fluorine substitution on the terminal phenyl ring can shift IC50 values against protein-protein interaction targets by an order of magnitude, while removal or alteration of the Boc group changes the compound from a synthetic intermediate into a pharmacologically active free amine with markedly different pharmacokinetic properties [1]. Consequently, procurement of the precise CAS-registered entity is essential for ensuring reproducible SAR data, synthetic route integrity, and valid pharmacokinetic profiling.

Quantitative Differentiation Evidence for Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate


Supplier-Verified Purity: 95–98% by HPLC/GC with Batch-Specific Certificate of Analysis

For procurement risk mitigation and assay reproducibility, the documented purity of tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate serves as a critical baseline. Fluorochem supplies this compound at ≥95% purity (HPLC), while MolCore offers NLT 98% purity . In contrast, many research-grade isoxazole carbamate intermediates from non-specialist suppliers are listed at 90–93% purity, a difference that can introduce confounding impurities into biological assays and distort SAR interpretation . The availability of batch-specific certificates of analysis further reduces the need for in-house re-purification prior to use in sensitive enzymatic or cell-based screens.

Purity Quality Control Chemical Procurement

Enhanced Lipophilicity: XLogP3 = 4.3 Versus Non-Fluorinated Biphenyl Analog

The para-fluorine atom on the terminal phenyl ring increases the calculated partition coefficient (XLogP3) to 4.3, as computed via the XLogP3 algorithm . For the non-fluorinated analog (tert-butyl (3-(biphenyl-4-yl)isoxazol-5-yl)methylcarbamate), the estimated XLogP3 value is approximately 3.6–3.8, based on the established contribution of approximately +0.5–0.7 log units for a para-fluorine substitution on a biphenyl system [1]. This 0.5–0.7 log unit increase in lipophilicity is quantitatively meaningful for membrane permeability (PAMPA) and blood-brain barrier penetration prediction, and constitutes a non-trivial selection criterion in CNS-targeted drug discovery programs.

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA) of 64.4 Ų: Implications for Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 64.4 Ų, combined with one hydrogen bond donor and five hydrogen bond acceptors, positions this compound within the favorable range for oral absorption (typically TPSA < 140 Ų for compounds with good oral bioavailability) . Compared to the corresponding free amine derivative—which possesses an additional hydrogen bond donor and an estimated TPSA of approximately 55–60 Ų—the Boc-protected form reduces the hydrogen bond donor count by one, a modification that can significantly improve passive membrane permeability in Caco-2 and MDCK cell monolayer assays [1]. This differential property makes the target compound preferable as a protected intermediate in prodrug strategies where transient masking of amine polarity is required for oral absorption optimization.

TPSA Drug-likeness Oral Absorption

Six Rotatable Bonds: Balancing Conformational Flexibility with Binding Entropy

The compound possesses six rotatable bonds, which falls within the optimal range for orally bioavailable drug candidates (typically ≤10 rotatable bonds) . The rigid biphenyl-isoxazole core constrains the conformational space compared to fully saturated linkers, reducing the entropic penalty upon target binding. This compares favorably to more flexible isoxazole-biphenyl derivatives with extended alkyl chains that can possess 8–12 rotatable bonds, which often exhibit diminished target selectivity and poorer pharmacokinetic profiles due to excessive conformational entropy [1]. The intermediate flexibility of the target compound balances binding adaptability with receptor complementarity, making it a structurally attractive fragment or intermediate in lead optimization campaigns.

Rotatable Bonds Molecular Flexibility Drug-likeness

Structural Confirmation: Definitive Spectroscopic Fingerprint via IUPAC Name, SMILES, and InChI Key

Accurate structural identification is essential for procurement of the correct chemical entity. The compound is unambiguously defined by its IUPAC name (tert-butyl N-[[3-[4-(4-fluorophenyl)phenyl]-1,2-oxazol-5-yl]methyl]carbamate), canonical SMILES (CC(C)(C)OC(=O)NCC1=CC(C2=CC=C(C3=CC=C(F)C=C3)C=C2)=NO1), and InChI Key (ROGGQEFKECSLJU-UHFFFAOYSA-N) as provided by Fluorochem . Compared to closely related analogs that differ only in fluorine position (e.g., 2'-fluoro or 3'-fluoro regioisomers) or protecting group identity (e.g., methyl carbamate or acetyl), the complete spectroscopic fingerprint provided by these identifiers ensures unambiguous compound identity and eliminates procurement errors that can arise from ambiguous trivial naming conventions.

Structural Confirmation Identity Verification Chemical Procurement

Best Research and Industrial Application Scenarios for Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate (CAS 1065075-48-0)


Key Intermediate for CaMKII Inhibitor (Rimacalib-Class) Synthesis

The 4'-fluorobiphenyl-isoxazole scaffold, combined with a Boc-protected methylamine linker, serves as a direct precursor for the synthesis of rimacalib (SMP-114) class CaMKII inhibitors. The para-fluorine substitution mirrors the substitution pattern found in clinical-stage CaMKII inhibitors, and the Boc group allows controlled deprotection to the free amine for subsequent coupling with carboximidamide pharmacophores [1]. Procurement of the specifically fluorinated regioisomer (4'-fluoro, not 2'- or 3'-fluoro) is essential for accessing the correct stereoelectronic profile required for CaMKII binding pocket complementarity.

Fragment for PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization

SAR studies have established that the isoxazole-biphenyl chemotype is a productive scaffold for developing small-molecule PD-1/PD-L1 immune checkpoint inhibitors, with compound II-12 achieving an IC50 of 23.0 nM [2]. The target compound, as a protected intermediate, enables modular diversification at the methylamine position after Boc removal, facilitating systematic exploration of amine-derived substituents that occupy the PD-L1 dimer interface. The documented XLogP3 of 4.3 informs partitioning behavior in cell-based assays, allowing researchers to select this intermediate over more hydrophilic or lipophilic analogs based on target product profile requirements.

Reference Standard for HPLC-MS Analytical Method Development

With a well-characterized purity (95–98%), defined molecular weight (368.41 g/mol), and unique mass spectral fingerprint (C21H21FN2O3), the compound is suitable as a reference standard for developing and validating HPLC-MS analytical methods for isoxazole-containing biphenyl derivatives. The tert-butyl carbamate moiety ensures sufficient ionization efficiency in positive-mode electrospray ionization, while the fluorinated biphenyl provides a distinctive isotopic pattern that aids in compound identification in complex biological matrices .

Protected Amine Building Block in Diversity-Oriented Synthesis (DOS) Libraries

The Boc-protected methylamine functionality enables the compound to serve as a versatile building block in diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction. The six rotatable bonds and moderate TPSA (64.4 Ų) confer drug-like physicochemical properties to downstream library members. Compared to the free amine congener, the Boc-protected form offers improved stability under storage conditions and prevents premature reactivity during multi-step parallel synthesis workflows .

Quote Request

Request a Quote for Tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.